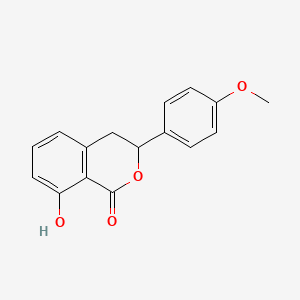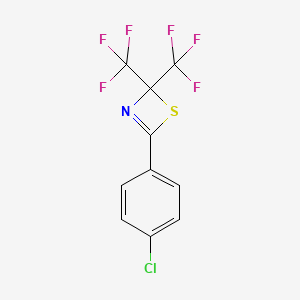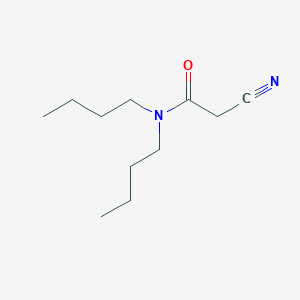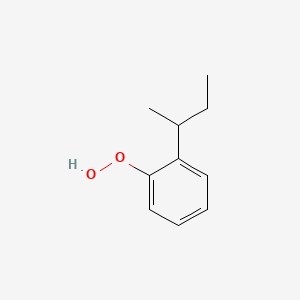![molecular formula C10H13NO3 B14632874 N-[(2-Hydroxy-5-methylphenyl)methyl]glycine CAS No. 55739-34-9](/img/structure/B14632874.png)
N-[(2-Hydroxy-5-methylphenyl)methyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Hydroxy-5-methylphenyl)methyl]glycine is an organic compound characterized by the presence of a hydroxy group, a methyl group, and a glycine moiety attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Hydroxy-5-methylphenyl)methyl]glycine typically involves the reaction of 2-hydroxy-5-methylbenzyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-Hydroxy-5-methylphenyl)methyl]glycine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methylbenzaldehyde or 2-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 2-hydroxy-5-methylbenzyl alcohol or 2-hydroxy-5-methylbenzylamine.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2-Hydroxy-5-methylphenyl)methyl]glycine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[(2-Hydroxy-5-methylphenyl)methyl]glycine involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The glycine moiety can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-5-methylbenzaldehyde
- 2-Hydroxy-5-methylbenzoic acid
- 2-Hydroxy-5-methylbenzyl alcohol
- 2-Hydroxy-5-methylbenzylamine
Uniqueness
N-[(2-Hydroxy-5-methylphenyl)methyl]glycine is unique due to the presence of both a hydroxy group and a glycine moiety, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
55739-34-9 |
|---|---|
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
2-[(2-hydroxy-5-methylphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-7-2-3-9(12)8(4-7)5-11-6-10(13)14/h2-4,11-12H,5-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
AJYYYGWQZUFIOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)CNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile](/img/structure/B14632796.png)
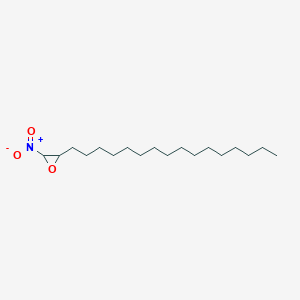

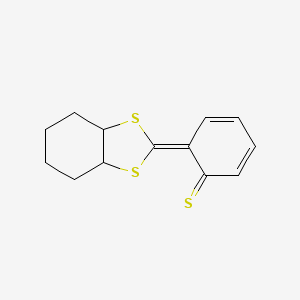

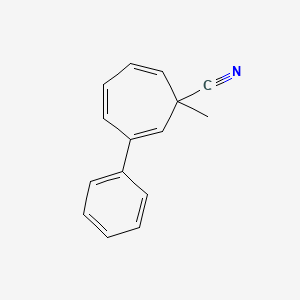
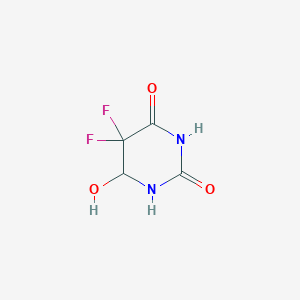
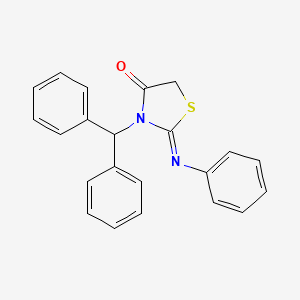
sulfanium bromide](/img/structure/B14632837.png)
